Cas no 2246696-15-9 (4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-)
![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/2246696-15-9x500.png)
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-sulfonamide
- N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-sulfonamide
- 4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- (3-(MORPHOLINE-4-SULFONAMIDO)PHENYL)BORONIC ACID PINACOL ESTER
- AKOS037647514
- 2246696-15-9
- AT16533
- AS-73943
-
- MDL: MFCD32206502
- インチ: 1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)13-6-5-7-14(12-13)18-25(20,21)19-8-10-22-11-9-19/h5-7,12,18H,8-11H2,1-4H3
- InChIKey: SQNDKKJBOWCDRW-UHFFFAOYSA-N
- SMILES: S(NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)(N1CCOCC1)(=O)=O
計算された属性
- 精确分子量: 368.1577232 g/mol
- 同位素质量: 368.1577232 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 556
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.5
- 分子量: 368.3
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM430786-250mg |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95%+ | 250mg |
$314 | 2024-07-28 | |
eNovation Chemicals LLC | D757820-1g |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 1g |
$505 | 2024-06-05 | |
eNovation Chemicals LLC | D757820-1g |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 1g |
$505 | 2025-02-26 | |
A2B Chem LLC | AY12396-1g |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 1g |
$587.00 | 2024-04-20 | |
eNovation Chemicals LLC | D757820-250mg |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 250mg |
$265 | 2025-02-26 | |
eNovation Chemicals LLC | D757820-1g |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 1g |
$505 | 2025-02-27 | |
A2B Chem LLC | AY12396-250mg |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 250mg |
$289.00 | 2024-04-20 | |
Aaron | AR01FQ9K-1g |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 1g |
$1044.00 | 2025-02-10 | |
1PlusChem | 1P01FQ18-1g |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95% | 1g |
$522.00 | 2024-05-25 | |
Chemenu | CM430786-1g |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
2246696-15-9 | 95%+ | 1g |
$650 | 2024-07-28 |
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-に関する追加情報
Introduction to 4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] and Its Applications in Modern Chemical Biology
The compound with the CAS number 2246696-15-9, specifically 4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl], represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule has garnered considerable attention due to its unique structural features and its potential applications in drug discovery and molecular targeting. The presence of a morpholine sulfonamide moiety combined with a boronic acid derivative suggests a multifaceted utility, particularly in the development of targeted therapies and biomolecular interactions.
4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is characterized by its complex aromatic structure and the incorporation of a tetramethyl-substituted dioxaborane group. This structural motif not only enhances the solubility and bioavailability of the compound but also opens up possibilities for further functionalization through cross-coupling reactions. The boronic acid component is particularly noteworthy as it facilitates Suzuki-Miyaura coupling reactions, a cornerstone technique in organic synthesis that enables the formation of carbon-carbon bonds under mild conditions.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their role in medicinal chemistry. These compounds have been explored for their ability to interact with various biological targets, including enzymes and receptors. The morpholine sulfonamide moiety further contributes to the compound's pharmacological profile by providing a hydrogen bond acceptor site and enhancing metabolic stability. This combination of features makes 4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] an attractive candidate for further investigation in drug development.
One of the most promising applications of this compound lies in its potential use as an intermediate in the synthesis of small-molecule inhibitors. In particular, its ability to undergo cross-coupling reactions allows for the construction of more complex molecules with tailored biological activities. Researchers have been exploring its utility in developing inhibitors targeting protein-protein interactions (PPIs), which are often challenging to modulate due to their lack of well-defined binding pockets. The boronic acid group can be leveraged to create reversible inhibitors that can bind to PPIs with high selectivity.
Moreover, the structural versatility of 4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] has also been exploited in the development of probes for biochemical assays. Boronic acids are known for their ability to form stable complexes with diols and other nucleophiles under specific conditions. This property has been utilized to develop high-throughput screening (HTS) platforms where compounds can be rapidly screened for their interaction with biological targets. Such assays are crucial for identifying novel drug candidates and understanding disease mechanisms at a molecular level.
The integration of this compound into larger drug discovery programs has already shown promise in preclinical studies. For instance, derivatives of this molecule have been investigated for their potential antitumor properties. The morpholine sulfonamide moiety is known to enhance binding affinity to certain enzymes involved in cancer cell proliferation and survival. By combining this feature with the boronic acid group's ability to modulate protein interactions, researchers have identified lead compounds that show significant activity against various cancer models.
Recent advances in computational chemistry have further accelerated the exploration of 4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at an atomic level. These simulations have provided valuable insights into optimizing its structure for improved potency and selectivity. Additionally, machine learning algorithms have been trained on large datasets containing known bioactive molecules to identify new analogs of this compound that may exhibit enhanced pharmacological properties.
The synthesis of 4-Morpholinesulfonamide,N-[3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l-2-yI)-phenyl] involves multiple steps,each requiring careful optimization to ensure high yield and purity。 The boronic acid group must be introduced at an appropriate stage without compromising the integrity of other functional groups。 Recent improvements in synthetic methodologies have enabled more efficient routes, reducing both cost and environmental impact。 These advancements are crucial for scaling up production while maintaining the quality required for pharmaceutical applications。
From a regulatory perspective,the development of new chemical entities like CAS no 2246696-l 5-l must adhere to stringent guidelines set forth by global health authorities。 Good Manufacturing Practices (GMP) ensure that all aspects of production—from raw material sourcing to final product testing—are standardized and controlled。 This is essential for ensuring patient safety and efficacy when these compounds are eventually used in clinical settings。
The future prospects for CAS no 2246696-l 5-l are bright,with ongoing research aimed at expanding its applications beyond traditional drug discovery。 Its unique structural features make it a versatile tool for developing new technologies in chemical biology。 As our understanding of biological systems continues to grow, so too will the demand for innovative compounds like this one that can help us unravel complex disease mechanisms and develop effective treatments。
2246696-15-9 (4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-) Related Products
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)




